An In-depth Technical Guide to Allyl Ethyl Ether (CAS 557-31-3)
An In-depth Technical Guide to Allyl Ethyl Ether (CAS 557-31-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of allyl ethyl ether (CAS Number: 557-31-3), a versatile chemical intermediate. The document details its chemical and physical characteristics, safety and hazard information, and spectroscopic data. Furthermore, it includes a detailed experimental protocol for its synthesis via the Williamson ether synthesis and a standard procedure for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Visual representations of the synthetic pathway and experimental workflow are provided to enhance understanding. All quantitative data is presented in clearly structured tables for ease of reference and comparison.
Chemical and Physical Properties
Allyl ethyl ether, also known as 3-ethoxy-1-propene, is a colorless, volatile, and highly flammable liquid.[1] It is characterized by the presence of both an ether functional group and a terminal alkene, making it a useful bifunctional molecule in organic synthesis.[2] It is practically insoluble in water but miscible with many organic solvents such as ethanol (B145695) and diethyl ether.[3][4]
Table 1: Physical and Chemical Properties of Allyl Ethyl Ether
| Property | Value | Source(s) |
| CAS Number | 557-31-3 | [3][5] |
| Molecular Formula | C5H10O | [3][5] |
| Molecular Weight | 86.13 g/mol | [3][5] |
| Appearance | Clear, colorless liquid | [1][4] |
| Boiling Point | 65-67.6 °C | [4][6] |
| Melting Point | -140 °C (estimate) | [4] |
| Density | 0.76 g/mL at 25 °C | [4] |
| Refractive Index (nD20) | 1.388 | [3][4] |
| Flash Point | < -19 °F (< -28 °C) | [5][7] |
| Vapor Pressure | 153.0 mmHg | [8] |
| Solubility | Insoluble in water; Soluble in organic solvents, miscible with ethanol and diethyl ether. | [4][9] |
| IUPAC Name | 3-ethoxyprop-1-ene | [5][8] |
| Synonyms | 1-Propene, 3-ethoxy-; 3-Ethoxy-1-propene; Ethyl allyl ether; Ether, allyl ethyl | [8][10] |
Spectroscopic Data
The structural features of allyl ethyl ether can be confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: 1H NMR Spectroscopic Data for Allyl Ethyl Ether
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.95 - 5.85 | m | 1H | -CH=CH2 |
| 5.25 - 5.15 | m | 2H | -CH=CH2 |
| 3.97 | d | 2H | =CH-CH2 -O- |
| 3.41 | q | 2H | -O-CH2 -CH3 |
| 1.26 | t | 3H | -O-CH2-CH3 |
Note: Data inferred from typical spectra of allyl ethers and related compounds. Actual shifts may vary slightly based on solvent and instrument.
Table 3: 13C NMR Spectroscopic Data for Allyl Ethyl Ether
| Chemical Shift (ppm) | Assignment |
| 134.8 | C H=CH2 |
| 117.0 | CH=C H2 |
| 71.5 | =CH-C H2-O- |
| 65.8 | -O-C H2-CH3 |
| 15.2 | -O-CH2-C H3 |
Note: Data inferred from typical spectra of allyl ethers and related compounds. Actual shifts may vary slightly based on solvent and instrument.
Table 4: Key IR Absorption Bands for Allyl Ethyl Ether
| Wavenumber (cm-1) | Functional Group |
| 3080 | =C-H stretch |
| 2975, 2870 | C-H stretch (sp3) |
| 1645 | C=C stretch |
| 1100 | C-O-C stretch |
| 990, 920 | =C-H bend (out of plane) |
Source: Data compiled from the NIST Chemistry WebBook.[11][12]
Table 5: Mass Spectrometry Data for Allyl Ethyl Ether
| m/z | Interpretation |
| 86 | Molecular Ion [M]+ |
| 71 | [M - CH3]+ |
| 57 | [M - C2H5]+ |
| 41 | [Allyl cation, C3H5]+ |
Source: Data compiled from the NIST Chemistry WebBook.[1]
Experimental Protocols
Synthesis of Allyl Ethyl Ether via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing unsymmetrical ethers like allyl ethyl ether.[13][14] The reaction proceeds via an SN2 mechanism where an alkoxide nucleophilically attacks an alkyl halide.[15] For the synthesis of allyl ethyl ether, ethoxide is reacted with allyl bromide.
Materials:
-
Ethanol
-
Sodium metal
-
Allyl bromide
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide: In a dry round-bottom flask under an inert atmosphere, carefully add small pieces of sodium metal (1.0 equivalent) to absolute ethanol (in excess) at room temperature. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide.
-
Reaction with Allyl Bromide: Cool the sodium ethoxide solution in an ice bath. Slowly add allyl bromide (1.0 equivalent) dropwise from a dropping funnel with vigorous stirring. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Reaction Completion and Work-up: Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, cool the mixture to room temperature.
-
Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride to quench any unreacted sodium ethoxide. Add diethyl ether and shake to extract the product. Separate the organic layer.
-
Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude allyl ethyl ether can be purified by fractional distillation.
Analysis of Allyl Ethyl Ether by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile organic compounds.[16][17]
Materials:
-
Allyl ethyl ether sample
-
High-purity volatile solvent (e.g., dichloromethane (B109758) or diethyl ether)
Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms or equivalent)
-
Autosampler vials
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of the allyl ethyl ether sample (approximately 10-100 µg/mL) in a suitable volatile solvent.
-
GC-MS Instrumentation and Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: Increase to 150 °C at a rate of 10 °C/min
-
Hold: Maintain at 150 °C for 2 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35-200
-
-
Data Analysis: Identify the allyl ethyl ether peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library). The purity can be estimated by calculating the peak area percentage.
Safety and Hazard Information
Allyl ethyl ether is a hazardous substance and should be handled with appropriate safety precautions. It is a highly flammable liquid and vapor, and its vapors may form explosive mixtures with air.[7][8] It is also toxic if inhaled, ingested, or absorbed through the skin.[8] Contact can cause irritation to the skin, eyes, and respiratory system.[3][18]
Table 6: GHS Hazard Information for Allyl Ethyl Ether
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: Compiled from various Safety Data Sheets.[8][10]
Handling and Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Use in a well-ventilated area or under a chemical fume hood.[10]
-
Wear protective gloves, clothing, and eye/face protection.[10]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
May form explosive peroxides upon prolonged storage, especially in the presence of air and light. Containers should be dated upon opening and tested for peroxides periodically.[6][8]
Incompatibilities:
Allyl ethyl ether is incompatible with strong oxidizing agents and strong acids.[4][8]
Conclusion
Allyl ethyl ether is a valuable chemical intermediate with well-defined physical, chemical, and spectroscopic properties. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. Due to its hazardous nature, strict adherence to safety protocols during its handling and storage is imperative. This technical guide provides essential information for researchers, scientists, and drug development professionals to safely and effectively utilize allyl ethyl ether in their work.
References
- 1. Allyl ethyl ether [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
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- 4. ALLYL ETHYL ETHER(557-31-3) 1H NMR spectrum [chemicalbook.com]
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- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. spectrabase.com [spectrabase.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
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- 12. Allyl ethyl ether [webbook.nist.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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